4-[(4-fluorophenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one
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Overview
Description
4-[(4-fluorophenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one is a complex organic compound that belongs to the class of benzoxadiazepines This compound is characterized by the presence of a fluorophenyl group, a sulfonyl group, and a benzoxadiazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-fluorophenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxadiazepine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzoxadiazepine ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated aromatic compound and a suitable catalyst.
Sulfonylation: The sulfonyl group is added via a sulfonylation reaction, typically using sulfonyl chloride and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(4-fluorophenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, nucleophiles, and catalysts such as palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various alcohols or amines.
Scientific Research Applications
4-[(4-fluorophenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(4-fluorophenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-chlorophenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one
- 4-[(4-bromophenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one
- 4-[(4-methylphenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one
Uniqueness
The uniqueness of 4-[(4-fluorophenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one lies in its specific fluorophenyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-2-methyl-1,3,4-benzoxadiazepin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O4S/c1-10-17-18(15(19)13-4-2-3-5-14(13)22-10)23(20,21)12-8-6-11(16)7-9-12/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEENNBLHPORKTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=CC=CC=C2O1)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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